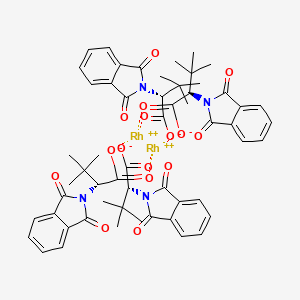
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)” is a coordination complex involving a rhodium ion and an organic ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rhodium coordination complexes typically involves the reaction of rhodium salts with organic ligands under controlled conditions. For example, the preparation of the compound might involve the reaction of rhodium(III) chloride with the organic ligand (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate in a suitable solvent such as ethanol or acetonitrile. The reaction conditions, including temperature, pH, and reaction time, would be optimized to achieve the desired product.
Industrial Production Methods
Industrial production of rhodium complexes often involves large-scale reactions in batch or continuous flow reactors. The process would include purification steps such as crystallization, filtration, and drying to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Rhodium coordination complexes can undergo various types of chemical reactions, including:
Oxidation: Rhodium complexes can participate in oxidation reactions, where the rhodium ion changes its oxidation state.
Reduction: These complexes can also undergo reduction reactions, often facilitated by reducing agents.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving rhodium complexes include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as phosphines and amines. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from reactions involving rhodium complexes depend on the specific reaction type. For example, oxidation reactions might yield higher oxidation state rhodium complexes, while substitution reactions would result in new rhodium-ligand complexes.
科学的研究の応用
Chemistry
Rhodium complexes are widely used as catalysts in various chemical reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation. Their unique catalytic properties make them valuable in synthetic organic chemistry.
Biology
In biological research, rhodium complexes have been studied for their potential as anticancer agents. Their ability to interact with DNA and proteins makes them promising candidates for drug development.
Medicine
Rhodium complexes are being explored for their therapeutic potential, particularly in the treatment of cancer. Their ability to induce apoptosis in cancer cells is a key area of research.
Industry
In industrial applications, rhodium complexes are used as catalysts in processes such as the production of acetic acid and the synthesis of fine chemicals. Their efficiency and selectivity make them valuable in large-scale chemical manufacturing.
作用機序
The mechanism of action of rhodium complexes involves their interaction with molecular targets such as DNA, proteins, and other cellular components. The rhodium ion can coordinate with various ligands, facilitating different chemical transformations. In catalytic processes, the rhodium complex acts as a catalyst by providing an active site for the reaction to occur, lowering the activation energy and increasing the reaction rate.
類似化合物との比較
Similar Compounds
Rhodium(III) chloride: A common rhodium salt used in the synthesis of various rhodium complexes.
Rhodium(II) acetate: Another rhodium complex with distinct catalytic properties.
Rhodium(III) acetylacetonate: A widely used rhodium complex in catalytic applications.
Uniqueness
The compound “(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)” is unique due to its specific ligand structure, which can impart distinct properties to the rhodium complex. The presence of the (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate ligand can influence the reactivity, stability, and selectivity of the complex in various chemical reactions.
特性
分子式 |
C56H56N4O16Rh2 |
|---|---|
分子量 |
1246.9 g/mol |
IUPAC名 |
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) |
InChI |
InChI=1S/4C14H15NO4.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4*4-7,10H,1-3H3,(H,18,19);;/q;;;;2*+2/p-4/t4*10-;;/m0000../s1 |
InChIキー |
PDTSLZCQKKXVQL-HXNMTVKDSA-J |
異性体SMILES |
CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |
正規SMILES |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dihydroxy-2-(4-hydroxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12321427.png)
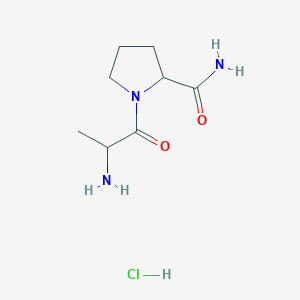

![17-[5-(3,3-dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12321437.png)
![1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12321457.png)
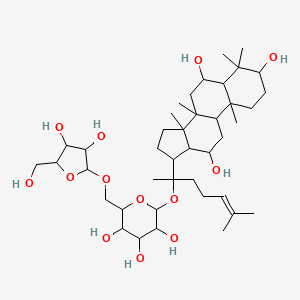
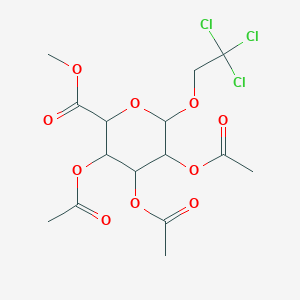

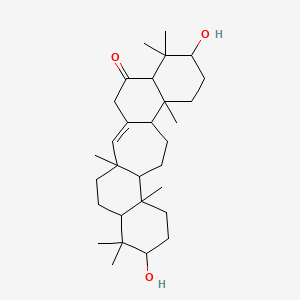
![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B12321491.png)
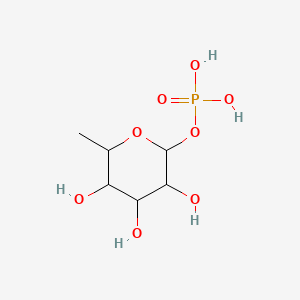
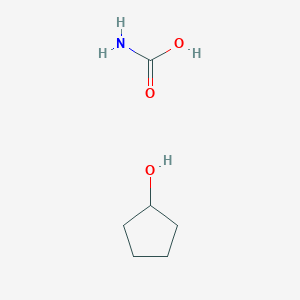
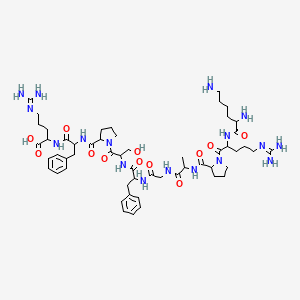
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
